Lipophilicity (XLogP3) Comparison: Chloro vs. Fluoro and Unsubstituted Analogs
The target compound exhibits an XLogP3 value of 2.3, which is intermediate between the more hydrophilic 7-fluoroisoquinoline-8-carboxylic acid (XLogP3: 2.07) and the more hydrophobic non-halogenated isoquinoline-8-carboxylic acid (XLogP3: 1.63–1.93) [1]. This lipophilicity profile may enhance membrane permeability relative to the fluoro analog while avoiding the excessive hydrophobicity that can lead to poor aqueous solubility and high metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 7-Fluoroisoquinoline-8-carboxylic acid: 2.07; Isoquinoline-8-carboxylic acid: 1.63–1.93 |
| Quantified Difference | Δ = +0.23 (vs. fluoro); Δ = +0.37–0.67 (vs. unsubstituted) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
The distinct lipophilicity of the chloro analog can influence passive membrane diffusion and target binding, making it a preferred choice when a balance between permeability and solubility is required in lead optimization.
- [1] PubChem. (2019). 7-Chloroisoquinoline-8-carboxylic acid. PubChem Compound Summary for CID 21393868. View Source
